molecular formula C8H8ClNO3 B12958224 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid

2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid

Cat. No.: B12958224
M. Wt: 201.61 g/mol
InChI Key: YBZQYFPNFONVGG-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(6-Hydroxy-5-methoxypyridin-3-yl)acetic acid.

    Reduction: Formation of 2-(5-Methoxypyridin-3-yl)acetic acid.

    Substitution: Formation of 2-(6-Amino-5-methoxypyridin-3-yl)acetic acid or 2-(6-Mercapto-5-methoxypyridin-3-yl)acetic acid.

Scientific Research Applications

2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-5-methoxypyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.

    2-(6-Chloro-5-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an acetic acid moiety.

    2-(6-Chloro-5-methoxypyridin-3-yl)amine: Similar structure but with an amino group instead of an acetic acid moiety.

Uniqueness

2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is unique due to the presence of both a chloro and methoxy group on the pyridine ring, combined with an acetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(6-chloro-5-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)4-10-8(6)9/h2,4H,3H2,1H3,(H,11,12)

InChI Key

YBZQYFPNFONVGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CC(=O)O)Cl

Origin of Product

United States

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